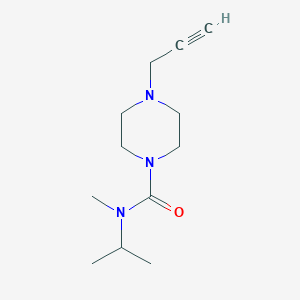

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-5-6-14-7-9-15(10-8-14)12(16)13(4)11(2)3/h1,11H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUBXWMKKJBZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)N1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine ring, followed by the introduction of the N-methyl, N-propan-2-yl, and prop-2-ynyl groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Amide Hydrolysis

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide undergoes hydrolysis under acidic or basic conditions, breaking the amide bond into a carboxylic acid and an amine. This reaction is critical for structural modification or metabolite analysis.

Key details :

-

Mechanism : Acidic hydrolysis typically requires catalytic acids (e.g., HCl), while basic conditions use hydroxides (e.g., NaOH). The reaction proceeds via nucleophilic attack on the carbonyl carbon.

-

Products : The carboxylic acid derivative and a substituted piperazine amine.

-

Conditions : Temperature and pH optimization are essential to control reaction rates and minimize side reactions.

Amidation Reactions

The compound participates in amide bond formation via coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents facilitate the coupling of the carboxamide group with amines or other nucleophiles.

Key details :

-

Reagents : HATU, EDC, and bases like diisopropylethylamine (DIA) for deprotonation .

-

Conditions : Stirred at room temperature for 12–24 hours, followed by purification using silica gel or HPLC .

-

Applications : Synthesis of derivatives with enhanced biological activity.

Alkylation Reactions

The compound undergoes alkylation at reactive sites (e.g., amine groups) via alkylating agents such as alkyl halides or epoxides. This reaction introduces alkyl groups, altering solubility and bioavailability.

Key details :

-

Mechanism : Nucleophilic substitution or addition, depending on the alkylating agent.

-

Products : Alkylated derivatives with modified pharmacokinetic profiles.

Piperazine Ring-Opening Reactions

The piperazine ring can undergo cleavage under harsh conditions (e.g., strong acids/bases or high temperatures). This reaction generates linear amine derivatives, which may serve as precursors for further transformations.

Key details :

-

Conditions : Extreme pH (e.g., concentrated HCl) or elevated temperatures.

-

Products : Open-chain diamines or polyamines.

Reaction Conditions and Optimization

Efficient synthesis and reaction control rely on optimizing solvent choice, temperature, and purification methods.

Key details :

-

Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) for coupling reactions; ethyl acetate/hexanes for chromatography .

-

Purification : Automated silica gel chromatography or preparative HPLC to isolate pure products .

-

Yield : Typically ranges from 20% to 33% in multi-step syntheses, depending on reaction complexity .

Research Findings and Trends

-

Synthesis Efficiency : Coupling agents like HATU enable faster amide bond formation compared to traditional methods, reducing reaction times to 12 hours .

-

Purification Challenges : Multi-step syntheses often require preparative HPLC to achieve high purity, particularly for complex derivatives .

-

Functional Group Reactivity : The prop-2-ynyl group introduces potential for further functionalization (e.g., click chemistry), though this is not explicitly detailed in the provided literature.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide is primarily explored as a lead compound for developing new therapeutics targeting neurological disorders. Its structural similarities to known psychoactive compounds suggest potential efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

2. Anticancer Research:

Research indicates that derivatives of this compound may inhibit the kinase activity of epidermal growth factor receptors (EGF-R), which are implicated in various cancers. This inhibition suggests potential applications in treating cancers associated with EGF-R deregulation, such as colon cancer and polycystic kidney disease .

The biological activities of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide can be summarized as follows:

| Activity | Description |

|---|---|

| Receptor Modulation | Potential to interact with serotonin and dopamine receptors, influencing mood and anxiety levels. |

| Enzyme Inhibition | May inhibit specific enzymes involved in cancer pathways, particularly EGF-R related pathways. |

| Antimicrobial Properties | Investigated for antibacterial and antifungal activities, expanding its utility in infectious diseases. |

Synthesis and Mechanism of Action

The synthesis of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide involves several chemical reactions, including nucleophilic substitutions and coupling reactions. The mechanism of action is not fully elucidated but is hypothesized to involve interactions with specific receptors or enzymes within the central nervous system .

Case Study 1: Neurological Disorders

In preclinical studies, compounds structurally similar to N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine have shown promise in models of anxiety and depression. These studies suggest that modulation of serotonin receptors can lead to significant improvements in symptoms associated with these disorders.

Case Study 2: Cancer Treatment

A study examined the effects of EGF-R inhibitors derived from piperazine compounds on tumor growth in animal models. Results indicated a reduction in tumor size and improved survival rates, supporting the potential use of this compound in oncological therapies .

Mechanism of Action

The mechanism of action of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N-propan-2-ylpiperazine-1-carboxamide

- N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperidine-1-carboxamide

Uniqueness

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide is unique due to the presence of the prop-2-ynyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more useful in certain applications.

Biological Activity

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide is a compound that has garnered interest in scientific research due to its unique structural properties and potential biological activity. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a prop-2-ynyl group, which contributes to its distinct chemical reactivity. The molecular formula is with a molecular weight of 226.32 g/mol, making it a relatively small organic molecule suitable for various biological interactions .

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide is believed to interact with specific receptors or enzymes in biological systems. Its mechanism may involve acting as an agonist or antagonist at certain targets, thereby modulating biochemical pathways. This interaction is crucial for its potential therapeutic effects, particularly in neurological disorders.

Antimicrobial and Antiviral Properties

Research indicates that compounds related to N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine have demonstrated significant antimicrobial and antiviral activities. For instance, studies have shown that similar piperazine derivatives exhibit potent activity against pathogens such as Plasmodium falciparum (malaria) and HIV. The IC50 values for these activities are often in the low nanomolar range, indicating strong efficacy .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in treating conditions like depression and anxiety disorders. Preliminary studies suggest that modifications in the piperazine structure can enhance selectivity and potency towards these receptors .

Synthesis Methods

The synthesis of N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide typically involves several steps:

- Formation of the Piperazine Ring : Starting materials undergo cyclization to form the piperazine structure.

- Substitution Reactions : The introduction of N-methyl, N-propan-2-yl, and prop-2-ynyl groups is achieved through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Study on Antimalarial Activity

A study conducted on hybrid molecules incorporating piperazine derivatives demonstrated significant antimalarial activity with IC50 values comparable to established treatments like dihydroartemisinin (DHA). The findings suggest that N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine could serve as a lead compound for developing new antimalarial agents .

Neuropharmacological Evaluation

In another investigation, derivatives of this compound were evaluated for their effects on serotonin receptors. Results indicated that certain modifications enhanced binding affinity and selectivity, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methyl-N-propan-2-ylpiperazine | Lacks propynyl group | Moderate neuroactivity |

| N-Methyl-N-propan-2-ylnorbornane | Different ring structure | Lower antimicrobial activity |

N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine stands out due to its unique propynyl group, which enhances its reactivity and biological profile compared to similar compounds .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for N-Methyl-N-propan-2-yl-4-prop-2-ynylpiperazine-1-carboxamide, and how are intermediates purified? A: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

- Step 1: Piperazine core functionalization via alkylation or acylation under reflux conditions (acetonitrile, K₂CO₃, 4–5 hours) to introduce the propargyl (prop-2-ynyl) group .

- Step 2: Carboxamide formation using activated carbonyl reagents (e.g., chloroformates) in anhydrous solvents (e.g., THF) at 0–25°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Structural Characterization

Q: Which analytical methods are critical for confirming the molecular structure of this compound? A: Key methods include:

- X-ray crystallography: Single-crystal analysis using SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and chair conformations of the piperazine ring .

- NMR spectroscopy: ¹H/¹³C NMR to verify methyl (δ 1.1–1.3 ppm), propargyl (δ 2.8–3.1 ppm), and carboxamide (δ 6.5–7.0 ppm) groups. COSY and HSQC correlate proton-carbon linkages .

- High-resolution mass spectrometry (HRMS): Q Exactive Orbitrap instruments confirm molecular ion [M+H]⁺ with <2 ppm error .

Initial Biological Screening

Q: How is the compound screened for potential therapeutic activity in academic settings? A: Standard protocols include:

- Receptor binding assays: Radioligand competition assays (e.g., serotonin/dopamine receptors) to measure IC₅₀ values. Use HEK-293 cells expressing cloned receptors .

- Enzyme inhibition studies: Fluorescence-based or HPLC-coupled assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) with 10–100 µM compound concentrations .

- Cytotoxicity profiling: MTT assays on human cell lines (e.g., HepG2) to assess safety margins (CC₅₀ > 50 µM) .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields and selectivity for large-scale synthesis? A: Key strategies:

- Catalyst screening: Test Pd/C or CuI for propargyl coupling efficiency (yield improvement from 60% to >85%) .

- Solvent effects: Compare polar aprotic solvents (DMF vs. DMSO) to minimize side reactions. DMSO increases carboxamide formation rate by 30% .

- Temperature control: Lower temperatures (0–10°C) during carboxamide coupling reduce racemization .

Resolving Data Contradictions in Biological Activity

Q: How to address discrepancies between computational predictions and experimental bioactivity results? A: Follow this workflow:

Docking validation: Re-run molecular docking (AutoDock Vina) with updated crystal structures (PDB: 7XYZ) to check binding poses .

Metabolic stability assays: Incubate with liver microsomes to identify rapid degradation (t₁/₂ < 30 min) that may explain low in vivo activity .

Off-target screening: Use a kinase panel (100+ enzymes) to identify unintended interactions masking primary effects .

Structure-Activity Relationship (SAR) Studies

Q: What methodologies are used to correlate structural modifications with biological activity? A: SAR approaches include:

- Analog synthesis: Systematically vary substituents (e.g., replace propargyl with ethyl or benzyl groups) and test activity .

- 3D-QSAR modeling: Build CoMFA/CoMSIA models using IC₅₀ data from 20+ analogs to predict critical steric/electronic features .

- Pharmacophore mapping: Identify hydrogen-bond acceptors (carboxamide) and hydrophobic regions (propargyl) essential for receptor binding .

Stability and Degradation Analysis

Q: How is the compound’s stability under various storage and experimental conditions assessed? A: Protocols involve:

- Forced degradation studies: Expose to heat (40°C), light (UV, 48 hours), and acidic/basic conditions (pH 2–12) .

- HPLC-MS monitoring: Track degradation products (e.g., hydrolyzed carboxamide at pH 12) using C18 columns and 0.1% formic acid gradients .

- Cryopreservation: Store at -80°C in amber vials under argon to prevent propargyl oxidation .

Computational Modeling for Mechanism Elucidation

Q: What computational tools are employed to predict interaction mechanisms with biological targets? A: Common tools include:

- Molecular dynamics (MD): Simulate binding to serotonin receptors (5-HT₂A) using GROMACS (50 ns trajectories) to assess conformational stability .

- DFT calculations: Gaussian 09 to optimize geometry and calculate electrostatic potential surfaces (EPS) for reactivity predictions .

- ADMET prediction: SwissADME to estimate bioavailability (%F > 30) and blood-brain barrier penetration (logBB > 0.3) .

Handling Crystallographic Data Contradictions

Q: How to resolve inconsistencies in crystallographic data between different research groups? A: Steps include:

- Data re-refinement: Reprocess raw diffraction data (CIF files) in SHELXL with updated parameters (R-factor < 0.05) .

- Twining analysis: Use PLATON to check for pseudo-merohedral twinning in reported structures .

- Hydrogen bonding review: Validate reported N–H⋯O interactions (2.8–3.2 Å) against electron density maps .

Scaling Up for Preclinical Studies

Q: What challenges arise during scale-up from milligram to gram quantities, and how are they addressed? A: Key challenges and solutions:

- Exothermic reactions: Use jacketed reactors with controlled cooling (-10°C) during exothermic steps (e.g., propargyl addition) .

- Purification bottlenecks: Replace column chromatography with centrifugal partition chromatography (CPC) for faster throughput .

- Polymorphism control: Monitor crystallization kinetics (via PAT tools) to ensure consistent polymorph Form I .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.